An In-depth Technical Guide to (+-)-Goitrin: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to (+-)-Goitrin: Chemical Structure, Properties, and Biological Activity
Introduction
Goitrin, chemically known as (±)-5-vinyl-1,3-oxazolidine-2-thione, is a naturally occurring organosulfur compound of significant interest to researchers in the fields of nutrition, toxicology, and drug development.[1] This cyclic thiocarbamate is predominantly found in cruciferous vegetables of the Brassica genus, such as cabbage, Brussels sprouts, and rapeseed.[1][2] Its presence in the human diet and animal feed has prompted extensive investigation into its biological effects, most notably its potent antithyroid activity.[3][4][5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological mechanism of action of (+-)-Goitrin, with a focus on providing practical insights and methodologies for scientific professionals.
Goitrin exists as a racemic mixture of (S)- and (R)-enantiomers, with the naturally occurring form being the (S)-enantiomer.[3][5] It is formed from the enzymatic hydrolysis of its precursor, progoitrin (2-hydroxy-3-butenyl glucosinolate), a reaction catalyzed by the enzyme myrosinase upon tissue damage in the plant.[1][2] The resulting unstable isothiocyanate spontaneously cyclizes to form the stable five-membered oxazolidinethione ring of goitrin.[1][2]
Chemical Structure and Physicochemical Properties
The chemical identity and key physicochemical properties of (+-)-Goitrin are summarized below, providing foundational data for its handling, characterization, and use in experimental settings.
Table 1: Chemical Identity and Physicochemical Properties of (+-)-Goitrin
| Property | Value | Source(s) |
| IUPAC Name | 5-Ethenyl-1,3-oxazolidine-2-thione | [2] |
| Synonyms | (±)-Goitrin, 5-Vinyl-1,3-oxazolidine-2-thione | [2] |
| Molecular Formula | C₅H₇NOS | [2][7] |
| Molar Mass | 129.18 g/mol | [2][7] |
| CAS Number | 13190-34-6 | [2][8] |
| Melting Point | 62-66 °C | [8] |
| Appearance | White crystalline solid | [7] |
| Specific Rotation ([α]D) | -70.5° (c=2 in methanol) for (S)-enantiomer | [9] |
| pKa | 10.5 (at 25 °C) | [9] |
Solubility: While quantitative solubility data is not extensively published, empirical evidence from extraction and analytical procedures suggests that goitrin is soluble in polar organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO).[10][11][12] Its solubility in water is limited, and it can be extracted from aqueous solutions using less polar solvents like dichloromethane.[4]
Spectroscopic Data Interpretation
Definitive, publicly available assigned ¹H and ¹³C NMR spectra for (+-)-Goitrin are scarce. However, based on the known structure and data from analogous oxazolidine-2-thione and imidazolidine-2-thione derivatives, the expected spectral features can be predicted.[13][14][15][16]
¹H NMR Spectroscopy: The proton NMR spectrum of goitrin is expected to show characteristic signals for the vinyl group protons as a complex multiplet in the range of 5.0-6.0 ppm. The methine proton on the oxazolidine ring (at C5) would likely appear as a multiplet around 4.5-5.0 ppm, coupled to the adjacent methylene protons and the vinyl group. The two methylene protons on the ring (at C4) would present as distinct multiplets in the 3.0-4.0 ppm region due to their diastereotopic nature. The N-H proton is expected to show a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by a signal for the thiocarbonyl carbon (C=S) in the downfield region, typically around 180-190 ppm.[13] The carbons of the vinyl group would resonate at approximately 130-140 ppm (methine) and 115-125 ppm (methylene). The two carbons of the oxazolidine ring are expected to appear in the range of 40-60 ppm.
Infrared (IR) Spectroscopy: The IR spectrum of goitrin would display characteristic absorption bands for its functional groups.[17][18][19][20][21] Key expected absorptions include:
-
N-H stretch: A broad band in the region of 3100-3300 cm⁻¹.
-
C-H stretch (sp²): A band just above 3000 cm⁻¹ for the vinyl C-H bonds.
-
C-H stretch (sp³): Bands just below 3000 cm⁻¹ for the C-H bonds of the oxazolidine ring.
-
C=C stretch: An absorption around 1640 cm⁻¹ for the vinyl double bond.
-
C=S stretch (thiourea band): A strong band in the region of 1200-1300 cm⁻¹.
-
C-O stretch: An absorption in the 1000-1100 cm⁻¹ range.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is a sensitive method for the detection and quantification of goitrin. The protonated molecule [M+H]⁺ is observed at m/z 130.0. For tandem mass spectrometry (MS/MS), a characteristic fragmentation transition is m/z 130.0 → 70.0, which can be used for selected reaction monitoring (SRM) to achieve high selectivity and sensitivity in complex matrices.[3]
Natural Occurrence and Extraction
Goitrin is a product of the enzymatic breakdown of progoitrin, a glucosinolate found in a variety of cruciferous vegetables.[1][2] The concentration of progoitrin, and therefore the potential goitrin yield, can vary significantly between different species and even cultivars of Brassica vegetables.[19]
Experimental Protocol: Extraction and Quantification of Goitrin from Brassica Vegetables
This protocol is adapted from established methods for the analysis of goitrin in plant matrices.[4][6][18][22]
Objective: To extract and quantify the concentration of (+-)-Goitrin in a given Brassica vegetable sample using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Materials:
-
Brassica vegetable sample (e.g., rapeseed meal, cabbage)
-
Deionized water
-
Acidic buffer (e.g., phosphate buffer, pH 4.0)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Dichloromethane, HPLC grade
-
Solid-Phase Extraction (SPE) cartridges (C18)
-
Goitrin analytical standard
-
Internal standard (e.g., 4,4-dimethyl-1,3-oxazolidine-2-thione)
-
Homogenizer
-
Centrifuge
-
HPLC-MS/MS system
Procedure:
-
Sample Preparation: Homogenize a known weight of the fresh or freeze-dried vegetable sample in a hot acidic buffer to facilitate the extraction of goitrin and inactivate myrosinase.
-
Extraction: Centrifuge the homogenate and collect the supernatant. Repeat the extraction process on the pellet to ensure complete recovery. Combine the supernatants.
-
Solid-Phase Extraction (SPE) Purification: Condition a C18 SPE cartridge with methanol followed by deionized water. Load the extracted sample onto the cartridge. Wash the cartridge with water to remove polar impurities. Elute the goitrin with methanol.
-
Liquid-Liquid Extraction (optional for further cleanup): The methanolic eluate can be further purified by liquid-liquid extraction with dichloromethane.
-
Sample Reconstitution: Evaporate the solvent from the purified extract under a stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.
-
HPLC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 80:20 v/v) at a flow rate of 1 mL/min.[4]
-
Injection Volume: 20 µL.
-
MS/MS Detection: Monitor the transition of m/z 130.0 → 70.0 for goitrin and the appropriate transition for the internal standard in positive ion mode.
-
-
Quantification: Prepare a calibration curve using the goitrin analytical standard and the internal standard. Calculate the concentration of goitrin in the original sample based on the peak area ratios.
Causality behind Experimental Choices: The use of a hot acidic buffer for extraction serves the dual purpose of efficiently solubilizing goitrin and denaturing the myrosinase enzyme, thus preventing any further enzymatic conversion of progoitrin during the extraction process. The C18 SPE step is a robust method for removing highly polar compounds that could interfere with the analysis. The use of an internal standard is critical for accurate quantification, as it compensates for any variations in sample preparation and instrument response.
Chemical Synthesis
While goitrin is naturally occurring, chemical synthesis is essential for obtaining larger quantities of the racemic mixture or for the preparation of isotopically labeled standards for metabolic studies. The synthesis of 5-vinyloxazolidine-2-thiones can be achieved through various routes, often starting from commercially available chiral precursors.
Plausible Synthetic Route for Racemic (+-)-Goitrin
A plausible and efficient method for the synthesis of racemic 5-vinyloxazolidine-2-thione involves the reaction of a suitable amino alcohol with a thiocarbonylating agent.
Step-by-Step Methodology:
-
Formation of the Dithiocarbamate Salt: The starting material, racemic 3-amino-1-penten-4-ol, is reacted with carbon disulfide in the presence of a base, such as potassium carbonate, in a suitable solvent like ethanol. This reaction forms the corresponding dithiocarbamate salt.
-
Intramolecular Cyclization: Upon heating, the dithiocarbamate undergoes an intramolecular S-alkylation, where the hydroxyl group attacks the thiocarbonyl carbon, leading to the cyclization and formation of the 5-vinyloxazolidine-2-thione ring structure. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Purification: After the reaction is complete, the product is isolated by extraction and purified by column chromatography on silica gel to yield pure (+-)-Goitrin.
Biological Activity and Mechanism of Action
The primary and most well-characterized biological activity of goitrin is its potent inhibition of thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones.[3][5][23] This inhibitory action is the basis for its goitrogenic effect, which can lead to an enlargement of the thyroid gland (goiter) and hypothyroidism if consumed in large quantities, particularly in the context of iodine deficiency.[4][19]
The mechanism of TPO inhibition by goitrin involves the interference with the utilization of iodide by the thyroid gland.[3][5][19] TPO catalyzes the oxidation of iodide and its subsequent incorporation into tyrosine residues of the thyroglobulin protein, a critical step in the synthesis of monoiodotyrosine (MIT) and diiodotyrosine (DIT), the precursors to the thyroid hormones triiodothyronine (T3) and thyroxine (T4).[23] Goitrin acts as a potent inhibitor of this enzymatic process, thereby reducing the overall production of thyroid hormones.[3][5] Unlike the goitrogenic effect of thiocyanate, which can be overcome by iodine supplementation, the inhibitory effect of goitrin on TPO is not alleviated by dietary iodide.[4]
Experimental Protocol: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay
This protocol is a generalized method based on the widely used Amplex® UltraRed (AUR) assay for measuring TPO inhibition.[5][7]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of (+-)-Goitrin on TPO activity in vitro.
Materials:
-
Rat or porcine thyroid microsomes (source of TPO) or recombinant human TPO
-
Potassium phosphate buffer (e.g., 200 mM, pH 7.4)
-
Amplex® UltraRed (AUR) reagent
-
Hydrogen peroxide (H₂O₂)
-
(+-)-Goitrin stock solution (in DMSO)
-
Positive control inhibitor (e.g., methimazole or propylthiouracil)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents: Prepare working solutions of the TPO-containing microsomes, AUR reagent, and H₂O₂ in the phosphate buffer. Prepare serial dilutions of the (+-)-Goitrin stock solution and the positive control.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
Phosphate buffer
-
TPO microsome suspension
-
Serial dilutions of (+-)-Goitrin or the positive control (or DMSO as a vehicle control).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the AUR reagent followed by H₂O₂ to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence (excitation ~540 nm, emission ~590 nm) kinetically over a period of time (e.g., 30 minutes) at 37°C.
-
Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence versus time plot) for each concentration of goitrin.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the goitrin concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Self-Validating System: The inclusion of a positive control with a known IC₅₀ value is crucial for validating the assay performance. The dose-response curve should exhibit a sigmoidal shape, and the calculated IC₅₀ for the positive control should fall within the expected range. The vehicle control wells establish the baseline 100% enzyme activity.
Conclusion
(+-)-Goitrin is a molecule of considerable scientific importance due to its potent biological activity and its presence in common dietary sources. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, methods for its extraction and synthesis, and its mechanism of action as a thyroid peroxidase inhibitor. The provided experimental protocols offer a practical framework for researchers and drug development professionals working with this compound. A thorough understanding of the technical aspects of goitrin is essential for accurately assessing its potential risks and benefits in both nutritional and pharmacological contexts.
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